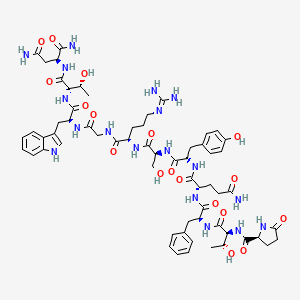

L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl- is a natural product found in Periplaneta americana with data available.

科学的研究の応用

Stress Response Regulation

Corazonin has been found to play a significant role in mediating stress-related changes in behaviors and physiologies . Research has shown that genetic alteration of corazonin neuronal excitability can lead to resistance to metabolic, osmotic, and oxidative stress . This suggests that Corazonin could be a potential target for developing treatments for stress-related disorders .

Regulation of Growth and Internal States

Corazonin has been suggested to play a crucial role in the regulation of growth and internal states . It interacts with the short Neuropeptide F (sNPF) and the steroid hormone ecdysone to regulate systemic growth and food intake . This indicates that Corazonin could be used to manipulate growth and internal states in various organisms .

Behavioral Decision Making

Corazonin has been implicated in behavioral decision making . Activation of Corazonin neurons has been shown to be pleasurable and regulates reward processes such as ejaculation and ethanol-related behaviors in a sexually dimorphic manner . This suggests that Corazonin could be a potential target for developing treatments for behavioral disorders .

Regulation of Copulation Duration

Corazonin neurons have been proposed to be a motivational switch regulating copulation duration using a CaMKII-dependent mechanism . This is the first neuronal interval timer lasting longer than a few seconds . This suggests that Corazonin could be used to study the effects of fictive mating and sex addiction in flies .

Regulation of Reward Behaviors and Feeding Disorders

Corazonin has been suggested to play a role in the regulation of reward behaviors and feeding disorders . It has been proposed to elucidate dimorphic molecular mechanisms underlying reward behaviors and feeding disorders . This indicates that Corazonin could be a potential target for developing treatments for eating disorders .

Role in Sexually Dimorphic Circuitry

Corazonin neurons function in sexually dimorphic circuitry that shape behavioral responses to stress . This underscores the importance of central peptidergic processing within the context of stress and places Corazonin signaling as a critical feature of neuroendocrine events that shape stress responses .

作用機序

Target of Action

Corazonin, also known as “L-Aspartamide, 5-oxo-L-prolyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-tyrosyl-L-seryl-L-arginylglycyl-L-tryptophyl-L-threonyl-” or “AS-76818”, is a highly conserved neuropeptide found in many insects . The primary targets of Corazonin are the large neuroendocrine cells in the pars lateralis of the protocerebrum . These cells have axons into the corpora cardiaca where Corazonin is released into the hemolymph .

Mode of Action

Corazonin interacts with its targets, the neuroendocrine cells, to mediate stress-related changes in target behaviors and physiologies . This interaction is achieved through genetic alteration of Corazonin neuronal excitability . The peptide is typically produced by the neuroendocrine cells and is released into the hemolymph .

Biochemical Pathways

Corazonin has been implicated in responses to metabolic stress . It acts as a neuroendocrine factor that inhibits the release of a diuretic hormone, CAPA, thereby modulating the tolerance to osmotic and ionic stress . This suggests that Corazonin plays a role in the regulation of water/ion homeostasis .

Pharmacokinetics

It is known that the peptide is blocked by pglu at its n-terminal side and amidated at its c-terminus . This suggests that the peptide undergoes post-translational modifications that could potentially influence its bioavailability.

Result of Action

The action of Corazonin results in resistance to metabolic, osmotic, and oxidative stress, as measured by survival . Silencing and activation of Corazonin neurons lead to differential lifespan under stress . Additionally, altered Corazonin neuron physiology leads to fundamental differences in locomotor activity .

Action Environment

The action of Corazonin is influenced by environmental factors such as stress. For instance, Corazonin transcript expression is altered under starvation and osmotic stress . Furthermore, the effects of Corazonin on lifespan and locomotor activity show a strong dependence on sex , suggesting that the compound’s action, efficacy, and stability may be influenced by the hormonal environment.

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H84N18O18/c1-30(82)50(60(97)75-41(52(65)89)26-47(64)86)80-58(95)44(25-34-27-69-37-12-7-6-11-36(34)37)72-49(88)28-70-53(90)38(13-8-22-68-62(66)67)73-59(96)45(29-81)78-57(94)42(24-33-14-16-35(84)17-15-33)76-54(91)40(18-20-46(63)85)74-56(93)43(23-32-9-4-3-5-10-32)77-61(98)51(31(2)83)79-55(92)39-19-21-48(87)71-39/h3-7,9-12,14-17,27,30-31,38-45,50-51,69,81-84H,8,13,18-26,28-29H2,1-2H3,(H2,63,85)(H2,64,86)(H2,65,89)(H,70,90)(H,71,87)(H,72,88)(H,73,96)(H,74,93)(H,75,97)(H,76,91)(H,77,98)(H,78,94)(H,79,92)(H,80,95)(H4,66,67,68)/t30-,31-,38+,39+,40+,41+,42+,43+,44+,45+,50+,51+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOABGUNWRLWTJU-YPKDOBRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C5CCC(=O)N5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H84N18O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Corazonin exert its effects at the cellular level?

A1: Corazonin exerts its effects by binding to its specific G protein-coupled receptor (GPCR) known as the Corazonin receptor (CrzR). [, , , , , ] This binding initiates a signaling cascade within the cell, leading to various downstream effects depending on the insect species and the specific cell type involved.

Q2: What are the known downstream signaling pathways activated by Corazonin receptor binding?

A2: Research suggests that Corazonin receptor activation can lead to the activation of both Gαq and Gαs signaling pathways. [, ] Activation of the Gαq pathway leads to the mobilization of intracellular calcium (Ca2+), while the Gαs pathway stimulates the production of cyclic AMP (cAMP). Both Ca2+ and cAMP act as second messengers, triggering further downstream effects.

Q3: What is the role of β-arrestin in the Corazonin signaling pathway?

A3: Studies have shown that β-arrestin (specifically Kurtz in Bombyx mori) plays a crucial role in Corazonin receptor internalization. [] Following Corazonin binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. This interaction facilitates the internalization of the receptor, a process important for signal termination and receptor desensitization.

Q4: How does Corazonin contribute to the control of body color in locusts?

A5: In locusts, Corazonin plays a crucial role in regulating body-color polymorphism, a phenomenon where individuals within a species exhibit different color patterns. [, , , ] Studies have shown that injection of Corazonin into albino locusts, which lack pigmentation, can induce the development of dark coloration, indicating its involvement in melanin synthesis or deposition. [, , ]

Q5: Can you elaborate on the role of Corazonin in locust phase polyphenism?

A6: Locusts exhibit phase polyphenism, a density-dependent phenotypic plasticity. [, ] Solitarious locusts, living at low densities, have distinct morphological and behavioral traits compared to gregarious locusts found in high densities. Studies suggest Corazonin influences phase-related morphometric ratios and antennal sensilla development, potentially contributing to the shift towards gregarious characteristics. [, , ]

Q6: What is the significance of Corazonin in the context of insect development and metamorphosis?

A7: Corazonin has been implicated in the regulation of ecdysis, the shedding of the old cuticle during insect development. [] In the moth Manduca sexta, Corazonin triggers the release of preecdysis- and ecdysis-triggering hormones from Inka cells, specialized endocrine cells involved in the molting process. [] This suggests Corazonin acts as a hormonal signal coordinating the complex events of ecdysis.

Q7: What is the molecular formula and weight of Corazonin?

A7: Corazonin's molecular formula is C51H70N16O13. Its molecular weight is 1187.25 g/mol.

Q8: Are there different isoforms of Corazonin?

A9: Yes, although Corazonin generally exhibits a highly conserved amino acid sequence across insect species, variations exist. The most common isoforms are [Arg7]-Corazonin and [His7]-Corazonin, differing in a single amino acid at position 7. [, , , , ] Notably, Hymenoptera species display significant diversity in Corazonin isoforms. []

Q9: How is Corazonin detected and quantified in biological samples?

A9: Several techniques are used to detect and quantify Corazonin, including:

- Immunohistochemistry: This technique utilizes antibodies specific to Corazonin to visualize its distribution in tissues. [, , , , ]

- Mass spectrometry: This highly sensitive method allows for the identification and quantification of Corazonin based on its mass-to-charge ratio. [, ]

- Enzyme-linked immunosorbent assay (ELISA): This method quantifies Corazonin based on its binding to specific antibodies. []

Q10: What are the potential applications of Corazonin research?

A11: Understanding Corazonin's diverse roles in insect physiology holds promise for developing novel insect pest control strategies. [, ] Targeting Corazonin signaling pathways could disrupt vital processes like feeding, development, or reproduction, offering environmentally friendly alternatives to conventional insecticides.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)